3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide
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Overview
Description
3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by its benzamide structure and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is the reaction of 2,4-bis(trifluoromethyl)aniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl groups can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions at the benzamide moiety are possible with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Trifluoromethylated carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its trifluoromethyl groups make it a valuable reagent in cross-coupling reactions and other organic synthesis processes.
Biology: In biological research, 3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide can be used to study protein interactions and enzyme inhibition. Its unique structure allows it to bind selectively to certain biological targets.
Medicine: This compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for designing new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism by which 3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain receptors and enzymes, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3,5-Bis(trifluoromethyl)phenyl)benzamide
2,4-Bis(trifluoromethyl)aniline
3,4-Bis(trifluoromethyl)nitrobenzene
Uniqueness: 3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide stands out due to its specific structural features, such as the presence of both benzamide and trifluoromethyl groups
Properties
CAS No. |
917920-44-6 |
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Molecular Formula |
C22H14F6N2O2 |
Molecular Weight |
452.3 g/mol |
IUPAC Name |
3-benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C22H14F6N2O2/c23-21(24,25)15-9-10-18(17(12-15)22(26,27)28)30-20(32)14-7-4-8-16(11-14)29-19(31)13-5-2-1-3-6-13/h1-12H,(H,29,31)(H,30,32) |
InChI Key |
STHPJWYSBIIVAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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